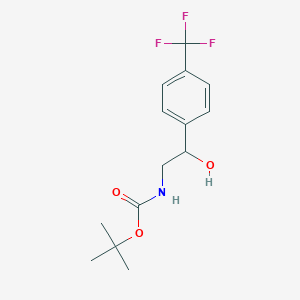

tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate

CAS No.: 864539-94-6

Cat. No.: VC3859257

Molecular Formula: C14H18F3NO3

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864539-94-6 |

|---|---|

| Molecular Formula | C14H18F3NO3 |

| Molecular Weight | 305.29 g/mol |

| IUPAC Name | tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate |

| Standard InChI | InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) |

| Standard InChI Key | QRVMLXMOYYJIEC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

Introduction

Key Findings

tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate (CAS: 864539-94-6) is a carbamate derivative with a molecular formula of and a molecular weight of 305.29 g/mol. Its structure features a tert-butyl carbamate group, a hydroxyethyl chain, and a 4-(trifluoromethyl)phenyl substituent. This compound is utilized in pharmaceutical research, organic synthesis, and material science due to its unique electronic and steric properties .

Chemical Identification and Structural Properties

Nomenclature and Synonyms

-

IUPAC Name: tert-Butyl -[2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl]carbamate

-

Synonyms:

Molecular Structure

-

SMILES:

-

3D Conformation: The trifluoromethyl group induces steric hindrance and electron-withdrawing effects, while the hydroxyethyl group enables hydrogen bonding (Figure 1) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via:

-

Carbamate Formation: Reaction of 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

-

Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity .

Key Reactions

-

Deprotection: Acidic cleavage (e.g., HCl/dioxane) removes the tert-butyloxycarbonyl (Boc) group, yielding the primary amine .

-

Oxidation: The hydroxy group can be oxidized to a ketone using Jones reagent .

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 305.29 g/mol | |

| Melting Point | 97–98°C (recrystallized) | |

| Solubility | DCM, Acetonitrile, Methanol | |

| logP | 2.8 (predicted) |

Applications in Scientific Research

Pharmaceutical Intermediate

-

Drug Discovery: Serves as a building block for protease inhibitors and kinase modulators due to its trifluoromethyl group enhancing metabolic stability .

-

Prodrug Design: The Boc group facilitates controlled release of active amines in vivo .

Material Science

Comparative Analysis with Analogues

| Compound | Key Difference | Bioactivity |

|---|---|---|

| tert-Butyl 4-hydroxyphenethylcarbamate | Lacks trifluoromethyl group | Lower logP (1.9) |

| tert-Butyl 2-hydroxyethylcarbamate | Simplified phenyl substituent | Reduced steric bulk |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume